molecular formula C14H14BFN2O3 B13986153 (2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid

(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid

Cat. No.: B13986153
M. Wt: 288.08 g/mol
InChI Key: JFQXLFBDWUGNOS-UHFFFAOYSA-N
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Description

(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a boronic acid group, a fluoro-substituted phenyl ring, and a urea linkage with a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid typically involves the following steps:

    Formation of the Urea Linkage: The initial step involves the reaction of 2-fluoroaniline with m-tolyl isocyanate to form the corresponding urea derivative.

    Borylation: The urea derivative is then subjected to borylation using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature, in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

Chemistry

(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling reactions . Its unique structure allows for selective functionalization, making it a valuable tool in the synthesis of complex molecules.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of enzyme inhibitors and receptor modulators . The boronic acid group can form reversible covalent bonds with active site residues of enzymes, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of high-value products .

Mechanism of Action

The mechanism of action of (2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The urea linkage and fluoro-substituted phenyl ring contribute to the compound’s binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-(3-(m-tolyl)ureido)phenyl)boronic acid is unique due to the combination of the boronic acid group, fluoro-substituted phenyl ring, and urea linkage with a m-tolyl group. This unique structure imparts distinct reactivity and binding properties, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C14H14BFN2O3

Molecular Weight

288.08 g/mol

IUPAC Name

[2-fluoro-3-[(3-methylphenyl)carbamoylamino]phenyl]boronic acid

InChI

InChI=1S/C14H14BFN2O3/c1-9-4-2-5-10(8-9)17-14(19)18-12-7-3-6-11(13(12)16)15(20)21/h2-8,20-21H,1H3,(H2,17,18,19)

InChI Key

JFQXLFBDWUGNOS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)NC(=O)NC2=CC=CC(=C2)C)F)(O)O

Origin of Product

United States

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